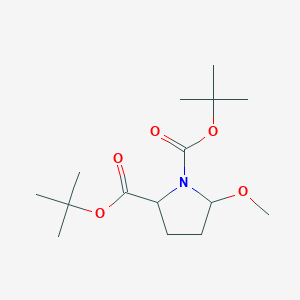

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

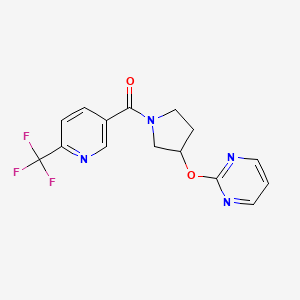

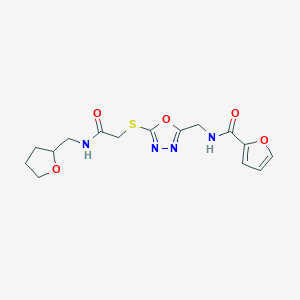

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate (CAS# 178961-62-1) is a useful research chemical . It has a molecular weight of 301.38 and a molecular formula of C15H27NO5 .

Molecular Structure Analysis

The molecular structure of Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate can be represented by the Canonical SMILES: CC©©OC(=O)C1CCC(N1C(=O)OC©©C)OC . The InChI representation is: InChI=1S/C15H27NO5/c1-14(2,3)20-12(17)10-8-9-11(19-7)16(10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3 .Physical And Chemical Properties Analysis

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate has a molecular weight of 301.38 . It has a complexity of 394 and a topological polar surface area of 65.1 . It has a heavy atom count of 21, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Synthesis of Pyrrole Derivatives

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate derivatives have been utilized in the synthesis of pyrrole precursors, crucial for the production of compounds like prodigiosin, which has applications in medicinal chemistry due to its antiproliferative and antibiotic properties. The reaction with singlet oxygen yields 5-substituted pyrroles, serving as α,α'-bipyrroles precursors (Wasserman et al., 2004).

Key Intermediates in Biotin Synthesis

This compound serves as a key intermediate in synthesizing important molecules like Biotin, a water-soluble vitamin crucial for the metabolic cycle. It's involved in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids, demonstrating the versatility of Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate in biosynthesis studies (Shuanglin Qin et al., 2014).

Antimicrobial Activity

Research on novel pyrrolidine derivatives synthesized using Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate has shown promising antimicrobial activity. This highlights its potential application in developing new antimicrobial agents, addressing the urgent need for new treatments against resistant microbial strains (K. Sreekanth & A. Jha, 2020).

Medicinal Chemistry Applications

Derivatives of Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate, such as 4-fluoropyrrolidine derivatives, have found extensive use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are synthesized through double fluorination, showcasing the compound's role in creating intermediates for medicinal applications (R. Singh & T. Umemoto, 2011).

Catalyst in Asymmetric Hydrogenation

In the field of catalysis, tert-butylmethylphosphino groups derived from Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate have been employed in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This application is critical for producing chiral pharmaceutical ingredients, showcasing the compound's importance in asymmetric synthesis (T. Imamoto et al., 2012).

Direcciones Futuras

While specific future directions for Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate are not available, similar nitroxides are broadly used as molecular probes and labels in biophysics, structural biology, and biomedical research . They are valuable for in-cell electron paramagnetic resonance (EPR)/pulsed electron-electron double resonance (PELDOR) experiments and in vivo NMR and EPR imaging .

Propiedades

IUPAC Name |

ditert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO5/c1-14(2,3)20-12(17)10-8-9-11(19-7)16(10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAATGUUOVFIKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2990607.png)

![3,3'-[Oxybis(ethyleneoxy)]-4,4'-[oxybis(ethyleneoxy)]bis(benzenesulfonic acid chloride)](/img/structure/B2990613.png)

![4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2990624.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2990626.png)